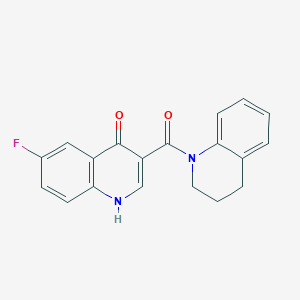

6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol

Description

6-Fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol is a fluorinated quinoline derivative featuring a tetrahydroquinoline moiety linked via a carbonyl group to the quinolin-4-ol scaffold. This compound combines partial saturation (tetrahydroquinoline) with aromaticity (quinolin-4-ol), which may enhance conformational flexibility and modulate electronic properties. The fluorine substituent at position 6 likely increases metabolic stability and bioavailability, while the hydroxyl group at position 4 contributes to hydrogen-bonding interactions .

Properties

IUPAC Name |

3-(3,4-dihydro-2H-quinoline-1-carbonyl)-6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O2/c20-13-7-8-16-14(10-13)18(23)15(11-21-16)19(24)22-9-3-5-12-4-1-2-6-17(12)22/h1-2,4,6-8,10-11H,3,5,9H2,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQGSNRSMXTHMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol involves multiple steps. One common synthetic route starts with the preparation of 6-fluoro-1,2,3,4-tetrahydroquinoline, which can be achieved through the reduction of 6-fluoroquinoline using a suitable reducing agent such as sodium borohydride . The next step involves the acylation of 6-fluoro-1,2,3,4-tetrahydroquinoline with quinolin-4-ol-1-carbonyl chloride under basic conditions to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-3-(1,2,3,4-tetrahydroquinoline-1-carbonyl)quinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes . For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations

Substituent Effects: Fluorine vs. Trifluoromethyl (CF₃): Compounds like 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol exhibit enhanced lipophilicity, which may improve membrane permeability but reduce solubility .

Saturation vs. Aromaticity: The tetrahydroquinoline moiety in the target compound introduces partial saturation, which can increase conformational flexibility compared to fully aromatic analogs (e.g., 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol). This flexibility might enable interactions with diverse biological targets . Dihydroquinoline derivatives (e.g., compound 3e) with tert-butyl carbamate protection show moderate yields (70–90%) but require additional deprotection steps for functionalization .

Synthetic Complexity: The dimeric structure of 6-Fluoro-3-[(6-fluoro-4-hydroxyquinolin-3-yl)carbonyl]quinolin-4-ol involves coupling two quinoline units, which may complicate synthesis compared to the target compound’s single quinoline-tetrahydroquinoline system . Bulky substituents, such as the terphenyl group in 6-Fluoro-4-hydroxymethyl-3-methyl-2-[4-(2-phenylphenyl)phenyl]quinoline, require multistep synthesis and reduce overall yield .

Functional Group Interactions :

- The 4-hydroxyl group in all analogs enables hydrogen bonding, critical for target engagement. However, its position relative to other substituents (e.g., 3-carbonyl in the target compound) may alter binding specificity .

Research Findings and Implications

- Pharmacological Potential: The tetrahydroquinoline-carbonyl motif in the target compound is structurally distinct from CF₃- or Cl-substituted quinolines, suggesting unique interactions with enzymes or receptors. For example, similar dihydroquinoline derivatives have shown activity in kinase inhibition studies .

- Metabolic Stability: Fluorine substitution generally reduces metabolic degradation, as seen in 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol, which has a half-life >6 hours in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.